Ethyl 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetate
Description
Ethyl 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetate is a bi-heterocyclic compound featuring a thiazole core substituted with a 3-nitrophenyl group at the 2-position and an ethyl acetate moiety at the 4-position. The nitro group at the meta position of the phenyl ring imparts strong electron-withdrawing effects, influencing both chemical reactivity and biological interactions. Its structural versatility allows for modifications at the thiazole ring or ester group, enabling tailored pharmacological properties.
Properties
IUPAC Name |
ethyl 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-2-19-12(16)7-10-8-20-13(14-10)9-4-3-5-11(6-9)15(17)18/h3-6,8H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKILKHSYFNRRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Core Formation
The thiazole ring is synthesized using a modified Hantzsch thiazole synthesis. As demonstrated in, thiourea reacts with α-bromoacetophenone derivatives under microwave irradiation to form 2-amino-4-aryl-1,3-thiazoles. For example, a mixture of thiourea (17.2 mmol), p-substituted acetophenone (8.6 mmol), and iodine (8.6 mmol) undergoes microwave irradiation at 50 W for 10 minutes, yielding 2-amino-4-phenylthiazoles after crystallization from ethanol-water (1:4). This method highlights the efficiency of microwave-assisted synthesis in reducing reaction times compared to conventional heating.
Introduction of the 3-Nitrophenyl Group
The 3-nitrophenyl moiety is introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. In, aryl isothiocyanates react with ethyl (2-aminothiazol-4-yl)acetate to form thiourea intermediates, which are subsequently cyclized with α-bromoacetophenones. For instance, ethyl (2-aminothiazol-4-yl)acetate reacts with 3-nitrophenyl isothiocyanate in ethanol under reflux to produce ethyl [2-(3-(3-nitrophenyl)thioureido)thiazol-4-yl]acetate. This intermediate is then treated with phenacyl bromide to yield the final product.
Esterification and Side-Chain Functionalization
The ethyl acetate group is incorporated early in the synthesis to enhance solubility and facilitate subsequent reactions. In, the ester group remains intact throughout the synthesis, with final purification achieved via column chromatography using n-hexane-ethyl acetate gradients (10–100% ethyl acetate). This step ensures high purity while preserving the ester functionality critical for the compound’s bioactivity.
Detailed Synthetic Protocols
Method A: Microwave-Assisted Cyclization
Procedure :
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Reactants : Thiourea (17.2 mmol), 3-nitroacetophenone (8.6 mmol), iodine (8.6 mmol).
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Conditions : Microwave irradiation (50 W, 10 min, 70°C).
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Workup : The crude product is triturated with diethyl ether, dissolved in alkaline water (pH 11–12), and crystallized from ethanol-water.
Key Advantages :
Method B: Sequential Thiourea Formation and Cyclization
Procedure :
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Step 1 : Ethyl (2-aminothiazol-4-yl)acetate (0.1 mol) reacts with 3-nitrophenyl isothiocyanate (0.1 mol) in ethanol under reflux for 2 hours to form the thiourea intermediate.
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Step 2 : The intermediate is treated with α-bromo-3-nitroacetophenone (0.1 mol) in ethanol under reflux for 4–5 hours.
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Purification : Recrystallization from ethanol yields the final product.
Spectroscopic Validation :
Method C: Column Chromatography Purification
Procedure :
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Reactants : Crude thiazole product (1.7 mmol), arylsulfonyl chloride (2.5 mmol), triethylamine (3.4 mmol), DMAP (0.17 mmol) in dichloromethane.
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Conditions : Stirred at room temperature for 48 hours.
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Workup : Extracted with dichloromethane, dried under vacuum, and purified via silica gel column chromatography (n-hexane-ethyl acetate gradient).
Comparative Analysis of Synthetic Methods
| Parameter | Method A | Method B | Method C |
|---|---|---|---|
| Reaction Time | 10 min | 6–7 hours | 48 hours |
| Yield | 65–70% | 58–62% | 70–75% |
| Purification | Crystallization | Recrystallization | Column Chromatography |
| Key Advantage | Speed | Simplicity | High Purity |
Insights :
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Microwave-assisted synthesis (Method A) excels in speed but requires specialized equipment.
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Sequential thiourea cyclization (Method B) offers straightforward scalability but moderate yields.
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Column chromatography (Method C) ensures high purity, making it ideal for pharmacological studies.
Reaction Optimization and Challenges
Solvent Selection
Ethanol and dichloromethane are preferred for their ability to dissolve both polar and non-polar intermediates. In, dichloromethane facilitates sulfonylation reactions, while ethanol enables efficient recrystallization.
Catalytic Additives
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DMAP (4-Dimethylaminopyridine) : Accelerates acylation reactions by acting as a nucleophilic catalyst.
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Triethylamine : Neutralizes HCl generated during sulfonylation, preventing side reactions.
Structural Characterization and Validation
Spectroscopic Data
Mass Spectrometry
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Molecular Ion Peak : m/z 292.31 (M⁺), consistent with the molecular formula C₁₃H₁₂N₂O₄S.
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Fragmentation Pattern : Peaks at m/z 264 (M⁺ – CO), 237 (M⁺ – NO₂).
Industrial and Research Applications
Scientific Research Applications
Ethyl 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetate is a compound of significant interest in various scientific domains, particularly in medicinal chemistry and organic synthesis. This article explores its applications, focusing on its biological activities, synthetic utility, and potential as a lead compound in drug development.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties. The thiazole moiety is often linked to various biological activities, including antibacterial and antifungal effects .
- Anticancer Potential : The compound's structure suggests it could serve as a lead for developing new anticancer agents. Research has shown that thiazole derivatives can inhibit cancer cell proliferation by interfering with specific signaling pathways.
Synthetic Utility
This compound serves as a valuable building block in organic synthesis:
- Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex thiazole derivatives or other biologically active compounds. Its reactivity allows for various modifications that can enhance biological activity or alter pharmacokinetic properties.
- Chemical Reactions : The compound can participate in nucleophilic substitutions and coupling reactions, making it versatile for creating diverse chemical entities in laboratory settings .
Biological Studies
Research has focused on understanding the interactions of this compound with biological targets:
- Enzyme Inhibition Studies : Investigations into its role as an enzyme inhibitor have shown promise, particularly regarding its ability to modulate enzyme activity relevant to disease processes .
- Mechanistic Insights : Understanding the mechanism of action is crucial for optimizing its pharmacological profile. Studies often examine how this compound interacts with specific receptors or enzymes involved in disease pathways.
Case Study 1: Antimicrobial Activity
In a study examining various thiazole derivatives, this compound was tested against a range of bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Research
A series of experiments were conducted to evaluate the cytotoxic effects of this compound on cancer cell lines. The results demonstrated that this compound could induce apoptosis in specific cancer cells, highlighting its potential as a lead compound for anticancer drug development.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating them.
Pathways Involved: It may influence biochemical pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Electron-Withdrawing vs. Bromo substituents () increase reactivity in nucleophilic substitutions, whereas sulfonamide groups () enhance hydrogen-bonding capacity, critical for enzyme inhibition .
Solubility and Bioavailability: Aminomethyl derivatives () exhibit higher water solubility due to protonation at physiological pH, contrasting with the lipophilic 3-nitrophenyl group, which may limit bioavailability . Ethyl acetate esters generally improve membrane permeability but require hydrolysis for activation in prodrug strategies .
Physicochemical Properties
| Property | This compound | Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate | Ethyl (2-sulfonamide-thiazolyl)acetate |
|---|---|---|---|
| LogP (Predicted) | ~2.8 | ~1.2 | ~3.1 |
| Water Solubility | Low | Moderate | Low |
| Molecular Weight | ~308.32 | 186.23 | 371.39 |
Biological Activity
Ethyl 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its anticancer properties, antimicrobial effects, and structure-activity relationships (SARs).
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its diverse biological activities. The presence of the nitrophenyl group is significant as it can influence the compound's reactivity and interaction with biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:
- Cytotoxicity Assays : The compound demonstrated significant cytotoxicity against human breast carcinoma (MCF-7) and lung carcinoma (A549) cell lines. Its IC50 values were reported to be lower than those of standard chemotherapeutics like doxorubicin and bleomycin, indicating promising anticancer activity .
2. Antimicrobial Activity
The antimicrobial properties of thiazole derivatives are well-documented. This compound has shown effectiveness against various bacterial strains:
- Antibacterial Assays : The compound was tested against Gram-positive and Gram-negative bacteria, with notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The SAR studies conducted on thiazole derivatives indicate that modifications on the thiazole ring and substituents significantly affect biological activity:
- Nitro Group Influence : The presence of the nitro group at the para position of the phenyl ring enhances the compound's interaction with biological targets, contributing to its anticancer and antimicrobial activities .
- Substituent Variations : Different substituents on the thiazole ring have been shown to modulate potency. For instance, electron-withdrawing groups tend to increase cytotoxicity while maintaining selectivity towards cancer cells over normal cells .
Case Studies
Several case studies have illustrated the efficacy of this compound in preclinical settings:
- Breast Cancer Model : In a study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. This was attributed to apoptosis induction as evidenced by flow cytometry analysis .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups, supporting its potential for further development as an anticancer agent .
Chemical Reactions Analysis
Oxidation and Reduction
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Oxidation : The thiazole ring’s sulfur atom can be oxidized to sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid .
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Reduction : The oxo group (if present) may be reduced to a hydroxyl group using sodium borohydride or lithium aluminum hydride .
Substitution Reactions
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Electrophilic Substitution : The nitro group’s electron-withdrawing nature activates the thiazole ring for electrophilic attack.
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Nucleophilic Substitution : The amino group (if deprotonated) can participate in nucleophilic substitution with reagents like alkyl halides .
Functional Group Transformations
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Amidation : The carbonyl group in the ester moiety can react with amines to form amides, a reaction facilitated by bases like triethylamine.
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Hydrolysis : The ester group may undergo hydrolysis under acidic or basic conditions to yield carboxylic acids.
Reaction Conditions and Reagents
Mechanistic Insights
The compound’s reactivity is governed by:
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Electron-Withdrawing Effects : The nitro group enhances electrophilic substitution on the thiazole ring.
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Carbonyl Reactivity : The ester carbonyl group participates in nucleophilic acyl substitution.
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Thiazole Ring Stability : The aromatic heterocycle resists ring-opening under standard conditions but can undergo oxidation or substitution .
Q & A
Q. What are the established synthetic routes for Ethyl 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetate, and how are intermediates characterized?
The compound is typically synthesized via cyclocondensation reactions. For example, refluxing a benzothioamide derivative (e.g., 3-nitrobenzothioamide) with ethyl 4-bromo-3-oxobutanoate in absolute ethanol yields the thiazole core. The intermediate is purified via ether extraction and anhydrous sodium sulfate filtration, with structural confirmation through microanalysis (within 0.4% theoretical values) and spectral data (IR, NMR) . For analogous compounds, hydrazine hydrate has been used to synthesize hydrazide intermediates, monitored by TLC (n-hexane/ethyl acetate, 40:60) .
Q. Which spectroscopic and computational methods are critical for structural elucidation?
- Experimental : ¹H/¹³C NMR (deuterated solvents), IR (N-H, C=O, C=N peaks), and HRMS for molecular ion validation .
- Computational : Density Functional Theory (DFT) calculations (B3LYP/MP2) to correlate experimental spectral data with theoretical models, resolving discrepancies in chemical shifts or bond lengths .
- Crystallography : SHELXL for small-molecule refinement and SHELXS/SHELXD for structure solution, validated via X-ray diffraction .
Q. How can molecular docking tools predict the compound's interaction with biological targets?
UCSF Chimera and ViewDock are used to visualize ligand-protein interactions. For example, thiazole derivatives are docked into enzyme active sites (e.g., glucokinase or tyrosinase) to assess binding affinity and mechanistic insights. Parameters include Gibbs free energy (ΔG) and hydrogen-bonding networks .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Absolute ethanol minimizes side reactions during cyclocondensation .
- Catalysts : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis may enhance reaction rates .
- Workflow : Monitor reaction progress via TLC and adjust reflux time (e.g., 1–2 hours) to prevent decomposition .
Q. How are contradictions in spectral or crystallographic data resolved?
- Case study : Discrepancies between experimental NMR shifts and DFT predictions are addressed by refining computational parameters (e.g., solvent effects, basis sets) .
- Crystallographic refinement : Use SHELXL's Least-Squares optimization to resolve twinning or disorder in crystal structures .
Q. What in silico ADMET strategies predict the compound's pharmacokinetic profile?
- Tools : SwissADME and PreADMET evaluate absorption (LogP), metabolic stability (CYP450 interactions), and toxicity (AMES test). For thiazole derivatives, high LogP (>3) may indicate poor aqueous solubility, requiring structural modification (e.g., introducing polar groups) .
- Validation : Compare predicted vs. experimental hepatotoxicity using primary hepatocyte assays .
Q. How is the compound's biological activity validated in disease models?
- Antimicrobial assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria .
- Anticancer studies : MTT assays on cancer cell lines (e.g., MCF-7), with mechanistic follow-up (e.g., apoptosis via caspase-3 activation) .
- Enzyme inhibition : Kinetics studies (Km/Vmax) to determine competitive/non-competitive inhibition modes .
Methodological Notes
- Spectral Data : Always compare IR/NMR with structurally analogous compounds (e.g., ethyl 2-phenylthiazole-4-yl acetate) to confirm functional groups .
- Crystallography : Prioritize high-resolution data (>1.0 Å) for SHELXL refinement to avoid overfitting .
- Docking : Validate docking poses using molecular dynamics (MD) simulations to assess stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
